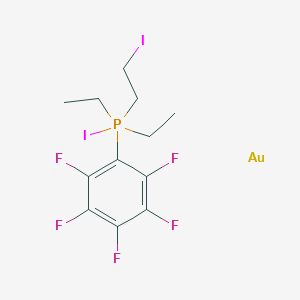
Diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentafluorophenyl)-lambda5-phosphane;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentafluorophenyl)-lambda5-phosphane;gold is a complex organophosphorus compound that contains gold. This compound is known for its unique chemical structure, which includes iodine, ethyl groups, and a pentafluorophenyl ring. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentafluorophenyl)-lambda5-phosphane;gold involves several steps. The synthetic route typically includes the reaction of diethylphosphine with iodine and 2-iodoethyl compounds under controlled conditions. The reaction is carried out in the presence of a gold precursor, such as gold chloride, to form the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentafluorophenyl)-lambda5-phosphane;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents. Common reagents and conditions used in these reactions include solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentafluorophenyl)-lambda5-phosphane;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is used in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentafluorophenyl)-lambda5-phosphane;gold involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentafluorophenyl)-lambda5-phosphane;gold can be compared with other similar compounds, such as:
Diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentachlorophenyl)-lambda5-phosphane;gold: This compound has a similar structure but contains chlorine atoms instead of fluorine atoms. It may exhibit different reactivity and properties due to the presence of chlorine.
Diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentabromophenyl)-lambda5-phosphane;gold: This compound contains bromine atoms and may have different applications and reactivity compared to the fluorine-containing compound.
Properties
CAS No. |
62201-20-1 |
|---|---|
Molecular Formula |
C12H14AuF5I2P |
Molecular Weight |
734.98 g/mol |
IUPAC Name |
diethyl-iodo-(2-iodoethyl)-(2,3,4,5,6-pentafluorophenyl)-λ5-phosphane;gold |
InChI |
InChI=1S/C12H14F5I2P.Au/c1-3-20(19,4-2,6-5-18)12-10(16)8(14)7(13)9(15)11(12)17;/h3-6H2,1-2H3; |
InChI Key |
UGHKDKDBYMACFP-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)(CCI)(C1=C(C(=C(C(=C1F)F)F)F)F)I.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















